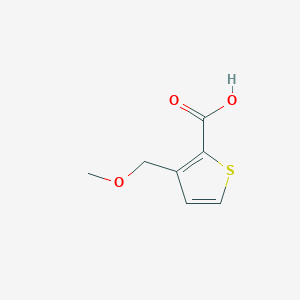
3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” is an organic compound containing two ethoxyphenyl groups attached to a propanone backbone. The presence of the ethoxyphenyl groups suggests that this compound may have properties similar to other ethoxyphenyl-containing compounds, such as certain types of pharmaceuticals or dyes .
Molecular Structure Analysis
The molecular structure of “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” would likely show a central propanone group (a three-carbon chain with a carbonyl group at one end), with the two ethoxyphenyl groups attached at the first and third carbons .Chemical Reactions Analysis
Again, while specific reactions involving “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” are not available, similar compounds often undergo reactions at the carbonyl group or at the aromatic rings .Aplicaciones Científicas De Investigación
N⋯π and O⋯π Interactions in Crystal Packing
- A study by Zhang, Wu, and Zhang (2011) in "CrystEngComm" discusses the utilization of N⋯π interaction and hydrogen bonds in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound closely related to 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone. This research is significant in understanding molecular interactions in solid-state chemistry (Zhang, Wu, & Zhang, 2011).
α-Chlorination of Aryl Ketones
- Tsuruta, Harada, Nishino, and Kurosawa (1985) explored the α-chlorination of aryl ketones, including derivatives of 1-phenyl-1-propanone, which is structurally similar to 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone. This study, published in the "Bulletin of the Chemical Society of Japan," contributes to our understanding of reaction mechanisms in synthetic organic chemistry (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Formation on Acid Treatment of Birch Lignin
- Research by Li, Lundquist, and Stenhagen (1996) on the formation of 1-(4-Hydroxy-3,5-dimethoxy-phenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone on acid treatment of Birch Lignin offers insights into lignin chemistry and its decomposition products. This study is relevant for understanding the behavior of complex organic molecules under acidic conditions (Li, Lundquist, & Stenhagen, 1996).
Asymmetric Synthesis of Chiral Intermediates
- Choi, Choi, Kim, Uhm, and Kim (2010) in "Applied Microbiology and Biotechnology" explored the asymmetric synthesis of chiral intermediates using microbial reductases. This research is pertinent to the synthesis of compounds like 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone, which could be used in the pharmaceutical industry (Choi, Choi, Kim, Uhm, & Kim, 2010).
Degradation of Lignin Model Compounds
- Kawai, Umezawa, and Higuchi (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, providing insights into the breakdown of complex organic molecules, which could inform the study of similar compounds like 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone (Kawai, Umezawa, & Higuchi, 1988).
Chemical, Physical, and Biological Properties of Related Molecules
- Vasanthi, Jonathan, Sathya, Revathi, and Usha (2020) conducted a comprehensive study on the chemical, physical, and biological properties of a chalcone derivative similar to 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone, providing valuable information on the properties and applications of such molecules (Vasanthi, Jonathan, Sathya, Revathi, & Usha, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone” could include further investigation into its synthesis, properties, and potential applications. Given its structural similarity to other ethoxyphenyl compounds, it may have potential uses in pharmaceuticals or materials science .
Propiedades
IUPAC Name |
3-(4-ethoxyanilino)-1-(4-ethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-22-17-9-5-15(6-10-17)19(21)13-14-20-16-7-11-18(12-8-16)23-4-2/h5-12,20H,3-4,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIDBOTYUPXZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone | |
CAS RN |
477320-07-3 |
Source


|
| Record name | 3-(4-ETHOXYANILINO)-1-(4-ETHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)
![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)


![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2409783.png)
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)
![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)
